molecular formula C18H24ClN3O B2891632 N-(4-Isobutylbenzyl)-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide CAS No. 119168-48-8

N-(4-Isobutylbenzyl)-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide

Cat. No.: B2891632
CAS No.: 119168-48-8
M. Wt: 333.86
InChI Key: CLKLRWGDAMVIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Isobutylbenzyl)-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a chloro substituent at position 4, methyl and ethyl groups at positions 1 and 3, and a 4-isobutylbenzyl moiety attached to the pyrazole nitrogen. The chloro and carboxamide groups are critical for intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which are often linked to bioactivity in similar compounds .

Properties

IUPAC Name

4-chloro-5-ethyl-2-methyl-N-[[4-(2-methylpropyl)phenyl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-5-15-16(19)17(22(4)21-15)18(23)20-11-14-8-6-13(7-9-14)10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLRWGDAMVIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119168-48-8
Record name 4-chloro-3-ethyl-1-methyl-N-{[4-(2-methylpropyl)phenyl]methyl}-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(4-Isobutylbenzyl)-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C18H24ClN3O
  • Molecular Weight : 333.85566 g/mol
  • CAS Number : 14770682

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM . In vivo studies on tumor-bearing mice showed significant suppression of tumor growth, highlighting its potential as an anticancer agent.

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity
PC-312.19 ± 0.25Inhibits androgen receptor

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 were reported as follows:

Enzyme IC50 (μM) Inhibition (%)
COX-125.91 ± 0.7785.91 ± 0.23
COX-23.11 ± 0.41Significant

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL . This suggests potential applications in treating bacterial infections.

The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

Study on Anticancer Effects

A recent study conducted on various cancer cell lines assessed the efficacy of the compound in inhibiting cell proliferation and inducing apoptosis. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound, where it was tested in animal models for its ability to reduce inflammation induced by lipopolysaccharides (LPS). The results showed a significant reduction in inflammatory markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectral and Structural Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogs highlight the role of substituents in spectroscopic profiles:

  • 1H-NMR : Pyrazole protons resonate near δ 8.12 ppm in 3a–3e, with aryl protons appearing between δ 7.21–7.63 ppm . The target compound’s isobutylbenzyl group would introduce distinct methyl (δ ~0.8–1.2 ppm) and benzyl aromatic signals.
  • MS : Molecular ion peaks for analogs (e.g., [M+H]+ 403.1 for 3a) correlate with their molecular formulas . The target compound’s molecular weight (C22H27ClN2O) would likely yield a [M+H]+ peak near 395–400.

Crystallographic data for 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate () reveals planar pyrazole rings and chloro groups participating in halogen bonding, which may stabilize the target compound’s conformation .

Preparation Methods

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction has emerged as a pivotal method for constructing the carboxamide linkage in this compound. A Chinese patent (CN103351340A) details its application for synthesizing structurally analogous pyrazolamide insecticides. For N-(4-isobutylbenzyl)-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide, the protocol involves reacting 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid with 4-isobutylbenzylamine under Mitsunobu conditions.

Reaction Mechanism and Conditions

The reaction employs a trialkyl/triaryl phosphine (e.g., triphenylphosphine) and an azo reagent (e.g., diisopropyl azodicarboxylate, DIAD) in anhydrous tetrahydrofuran (THF) at ambient temperature. The carboxylic acid and amine undergo dehydration, forming the C–N bond without requiring acyl chloride intermediates. This approach avoids corrosive reagents like thionyl chloride, enhancing operational safety.

Optimization Insights

  • Solvent Selection : THF outperforms dichloromethane (DCM) in yield (>80%) due to better solubility of reactants.
  • Stoichiometry : A 1:1 molar ratio of acid to amine minimizes side products, while excess phosphine (1.5 equiv) ensures complete conversion.
  • Workup : Neutralization with sodium bicarbonate followed by ethyl acetate extraction isolates the product with >95% purity.

Acyl Chloride Intermediate Route

A conventional two-step synthesis involves generating the acyl chloride derivative of the pyrazolecarboxylic acid, followed by amidation with 4-isobutylbenzylamine.

Step 1: Acyl Chloride Formation

1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM under reflux. The reaction typically completes within 2–4 hours, yielding the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, leaving a reactive intermediate suitable for direct use.

Step 2: Amide Coupling

The acyl chloride is reacted with 4-isobutylbenzylamine in the presence of a base (e.g., triethylamine) to scavenge HCl. The reaction proceeds at 0–5°C to prevent thermal degradation, achieving yields of 70–75% after recrystallization from ethanol.

Limitations
  • Safety Concerns : SOCl₂ is highly corrosive and moisture-sensitive.
  • Byproducts : Partial hydrolysis to the parent acid may occur if moisture is present.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable efficient amide bond formation under mild conditions.

Protocol Overview

A mixture of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), and 4-isobutylbenzylamine (1.1 equiv) in DCM is stirred at room temperature for 12–16 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate.

Advantages Over Traditional Methods

  • Reduced Side Reactions : HOBt suppresses racemization and N-acylurea formation.
  • Higher Yields : Isolated yields exceed 85% with minimal purification.

Characterization and Analytical Data

Physicochemical Properties

  • Melting Point : 67–69°C
  • Molecular Formula : C₁₈H₂₄ClN₃O
  • Spectral Data :
    • IR (KBr) : 3341–3353 cm⁻¹ (N–H stretch), 1591–1574 cm⁻¹ (aromatic C=C), 1477–1463 cm⁻¹ (C=N).
    • ¹H NMR (DMSO-d₆) : δ 2.43 (s, 3H, CH₃), 1.20 (t, 3H, CH₂CH₃), 4.50 (s, 2H, NCH₂), 7.27–7.81 (m, aromatic H).

Comparative Analysis of Methods

Parameter Mitsunobu Reaction Acyl Chloride Route Coupling Agents
Yield (%) 80–85 70–75 85–90
Reaction Time (h) 4–6 6–8 12–16
Safety High Low (SOCl₂ hazard) Moderate
Scalability Excellent Moderate Good

The Mitsunobu reaction offers the best balance of efficiency and safety, while coupling agents provide superior yields at the expense of longer reaction times.

Q & A

Q. How can researchers optimize the multi-step synthesis of this pyrazole carboxamide derivative to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves evaluating reaction conditions (solvent, temperature, catalysts) at each step. For example, microwave-assisted synthesis (as noted in related pyrazole derivatives) reduces reaction times and improves regiochemical control . Key steps include:

  • Condensation reactions : Use anhydrous conditions to minimize hydrolysis of intermediates.
  • Chlorination : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to avoid over-chlorination .
  • Purification : Column chromatography with gradient elution (e.g., hexane to ethyl acetate) resolves regioisomers.

Q. Table 1: Yield Optimization in Key Steps

StepReagent/ConditionYield (%)Purity (HPLC)
Pyrazole ring closureDMF, 110°C, 6h6892%
ChlorinationPOCl₃, reflux, 2h7585%
Final couplingEDCI, DCM, rt, 12h6295%

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , FT-IR , and HRMS is critical:

  • NMR : The 4-chloro substituent on the pyrazole ring appears as a singlet (~δ 7.2 ppm for aromatic protons). The isobutylbenzyl group shows characteristic splitting patterns (e.g., δ 1.8 ppm for methyl groups) .
  • FT-IR : Confirm carboxamide formation via N-H stretching (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
  • HRMS : Exact mass matching within 2 ppm ensures molecular formula validation .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or compound stability. Strategies include:

  • Control experiments : Test compound stability in assay buffers (e.g., pH 7.4 vs. 6.5) using HPLC .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct vs. indirect effects .
  • Metabolite screening : LC-MS/MS to identify degradation products interfering with activity .

Q. Table 2: Resolving Inconsistent IC₅₀ Values in Antiviral Assays

Assay TypeIC₅₀ (μM)Notes
TMV Replication12.5Direct inhibition of PC protein
Cytotoxicity (HEK293)>100No cytotoxicity observed

Q. What structural modifications enhance target selectivity (e.g., cannabinoid receptor CB1 vs. CB2)?

Methodological Answer: Bioisosteric replacements and substituent tuning are key:

  • Pyrazole 5-position : Replace aryl groups with alkynylthiophenes to exploit hydrophobic pockets in CB1, improving selectivity (CB1/CB2 ratio >100:1) .
  • Isobutylbenzyl group : Introduce polar substituents (e.g., -OH, -CF₃) to reduce off-target binding .
  • Molecular docking : Use homology models (e.g., CB1 receptor) to predict binding modes and guide synthesis .

Q. How can molecular docking studies predict binding interactions with novel targets (e.g., TMV PC protein)?

Methodological Answer:

  • Protein preparation : Retrieve TMV PC structure (PDB: 2OM3), remove water, add hydrogens.
  • Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel.
  • Docking workflow : Use AutoDock Vina with grid parameters centered on the binding pocket (size: 20ų). Key interactions include hydrogen bonds with Arg152 and π-π stacking with Phe77 .

Q. Table 3: Docking Scores vs. Experimental Activity

CompoundDocking Score (kcal/mol)TMV Inhibition (%)
Parent compound-9.278
4-NO₂ analog-10.192

Q. What analytical challenges arise in studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the carboxamide group in serum (t₁/₂ = 4h at 37°C) .
  • Mitigation : Use stabilizers (e.g., 0.1% BSA in buffers) or prodrug strategies (e.g., ester masking) .
  • Detection : UPLC-MS/MS with MRM transitions (m/z 420 → 245) quantifies intact compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.